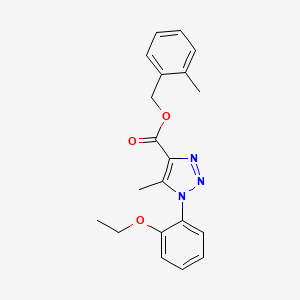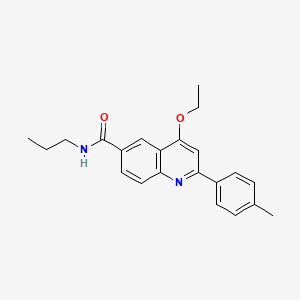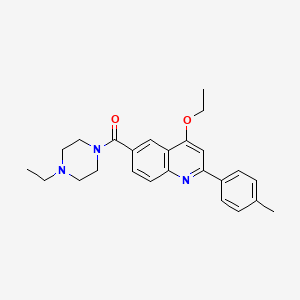![molecular formula C24H22N2O2S B6555821 4-ethoxy-2-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-6-carboxamide CAS No. 1040653-19-7](/img/structure/B6555821.png)
4-ethoxy-2-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-2-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-6-carboxamide (4-E2M-NTSM-QC) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the quinoline family and is composed of an aromatic ring system that contains two nitrogen atoms. The compound has been studied for its ability to interact with biological molecules and its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
4-E2M-NTSM-QC has been studied for its potential use in scientific research. It has been shown to interact with biological molecules such as proteins and DNA, which makes it a potential tool for studying the structure and function of these molecules. Additionally, the compound has demonstrated potential as a therapeutic agent due to its ability to interact with proteins and DNA. It has been studied for its potential use in treating cancer, inflammatory diseases, and other conditions.
Wirkmechanismus
The mechanism of action of 4-E2M-NTSM-QC is not fully understood. However, it is believed that the compound interacts with proteins and DNA by forming covalent bonds with them. This interaction is thought to disrupt the structure and function of the proteins and DNA, which can lead to the inhibition of cell growth and proliferation. Additionally, the compound may also interact with other molecules in the cell, such as lipids, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-E2M-NTSM-QC are not fully understood. However, the compound has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to reduce inflammation and reduce the production of pro-inflammatory cytokines in animal models. It has also been shown to reduce the production of reactive oxygen species, which can lead to oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-E2M-NTSM-QC has several advantages for use in lab experiments. It is a relatively stable compound and is not toxic at low concentrations. Additionally, it is easy to synthesize and can be used in a variety of experiments. However, the compound has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very selective and can interact with a variety of molecules, which can lead to unwanted side effects.
Zukünftige Richtungen
There are a number of potential future directions for 4-E2M-NTSM-QC. One potential direction is to further study its mechanism of action and the biochemical and physiological effects it has on cells. Additionally, the compound could be studied for its potential use as a therapeutic agent. It could also be studied for its ability to modulate the activity of proteins and DNA. Finally, the compound could be studied for its potential use in drug delivery systems, as it has been shown to interact with proteins and DNA.
Synthesemethoden
The synthesis of 4-E2M-NTSM-QC involves a multi-step reaction. The first step is the formation of the quinoline ring system. This is accomplished by condensing 4-methylphenylacetonitrile with ethyl acetoacetate in the presence of piperidine, which yields 4-ethyl-2-methylquinoline. The second step involves the introduction of the thiophene ring by reacting the quinoline with thiophene-2-carbaldehyde in the presence of sodium hydroxide. The third step is the carboxylation of the thiophene ring, which is accomplished by reacting the thiophene ring with ethyl chloroformate in the presence of a base. This yields 4-ethoxy-2-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-6-carboxamide.
Eigenschaften
IUPAC Name |
4-ethoxy-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-3-28-23-14-22(17-8-6-16(2)7-9-17)26-21-11-10-18(13-20(21)23)24(27)25-15-19-5-4-12-29-19/h4-14H,3,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJROHIFFIJBFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCC3=CC=CS3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555751.png)
![N-(4-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555757.png)
![methyl 2-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6555762.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555770.png)

![3-(3-methylphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555787.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6555789.png)



![4-ethoxy-N-[3-(furan-2-yl)propyl]-2-(4-methylphenyl)quinoline-6-carboxamide](/img/structure/B6555814.png)
![8-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6555816.png)
![N-(3-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555828.png)
![N-(3,5-dimethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555847.png)